molecular formula C26H25ClN2O3S B2766601 N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide CAS No. 893285-95-5

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide

Cat. No.: B2766601
CAS No.: 893285-95-5
M. Wt: 481.01
InChI Key: BUAHYAPTWPUMGH-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide is a complex organic compound that features a benzyl group, a chlorobenzyl sulfonyl group, and an indole moiety

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in the MAP kinase signal transduction pathway, which is involved in various cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

It is known that it interacts with its targets (mapk1 and mapk10) and potentially modulates their activity . This modulation can lead to changes in the cellular processes controlled by these kinases.

Biochemical Pathways

The compound’s interaction with MAPK1 and MAPK10 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses. The downstream effects of this pathway modulation would depend on the specific cellular context and the nature of the initial signal.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with MAPK1 and MAPK10 and the subsequent changes in the MAP kinase signal transduction pathway . These effects could potentially include changes in cell proliferation, differentiation, and cell cycle progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the benzyl and chlorobenzyl sulfonyl groups. The final step involves the attachment of the N-ethylacetamide group. Common reagents used in these reactions include benzyl chloride, chlorobenzyl sulfonyl chloride, and ethyl acetate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to handle the complex synthesis process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or carboxylic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • Benzyl chloride
  • Chlorobenzyl sulfonyl chloride

Uniqueness

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its indole core and sulfonyl group contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3S/c1-2-28(16-20-9-4-3-5-10-20)26(30)18-29-17-25(23-13-6-7-14-24(23)29)33(31,32)19-21-11-8-12-22(27)15-21/h3-15,17H,2,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAHYAPTWPUMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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